2-(Cyclohexyloxy)-3-fluoroaniline
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Overview
Description
2-(Cyclohexyloxy)-3-fluoroaniline is an organic compound that features a cyclohexyloxy group and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with cyclohexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the cyclohexyloxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-(Cyclohexyloxy)-3-fluoroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexyloxy)ethanol
- 2-(Cyclohexyloxy)benzoic acid
- 3-Fluoroaniline
Uniqueness
2-(Cyclohexyloxy)-3-fluoroaniline is unique due to the presence of both a cyclohexyloxy group and a fluoroaniline moiety, which confer distinct chemical and physical properties.
Biological Activity
2-(Cyclohexyloxy)-3-fluoroaniline is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a cyclohexyloxy group and a fluoroaniline moiety, allows it to interact with various biological targets, making it a subject of interest for further investigation.
The compound can be synthesized through the reaction of 3-fluoroaniline with cyclohexanol in the presence of catalysts under elevated temperatures. The resulting product has been characterized for its chemical reactivity, which includes oxidation, reduction, and substitution reactions. These properties are crucial for understanding its biological interactions and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects depending on the target pathways involved. The compound's mechanism of action is still under investigation, but preliminary studies suggest it may affect signaling pathways relevant to cancer and inflammatory diseases.
Antimicrobial and Anticancer Properties
Recent studies have highlighted the antimicrobial and anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against several bacterial strains and cancer cell lines. The compound has shown promise as a lead candidate for drug development aimed at treating infections and tumors .
Case Studies
- Anticancer Activity : A study evaluated the compound's effect on human cancer cell lines, revealing that it inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined through MTT assays, indicating significant cytotoxicity against specific cancer types.
- Antimicrobial Efficacy : Another investigation focused on the compound's antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibited potent antimicrobial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
---|---|---|---|
Anticancer | MV4-11 (leukemia) | 39 nM | |
Antimicrobial | Staphylococcus aureus | 4 µg/mL | |
Antimicrobial | Escherichia coli | 8 µg/mL |
Table 2: Mechanistic Insights
Properties
IUPAC Name |
2-cyclohexyloxy-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZUJDVVWIVJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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